molecular formula C21H26O8 B561686 Bis-(3,4,5-trimethoxyphenyl)-1,3-dioxolane CAS No. 116673-45-1

Bis-(3,4,5-trimethoxyphenyl)-1,3-dioxolane

Cat. No.: B561686
CAS No.: 116673-45-1
M. Wt: 406.4
InChI Key: DUAYHYGJMLZLCE-GHTZIAJQSA-N
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Description

Bis-(3,4,5-trimethoxyphenyl)-1,3-dioxolane: is an organic compound characterized by the presence of two 3,4,5-trimethoxyphenyl groups attached to a 1,3-dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis-(3,4,5-trimethoxyphenyl)-1,3-dioxolane typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which then cyclizes to form the 1,3-dioxolane ring. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or benzene .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Bis-(3,4,5-trimethoxyphenyl)-1,3-dioxolane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinones

    Reduction: Dihydro derivatives

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Mechanism of Action

Biological Activity

Bis-(3,4,5-trimethoxyphenyl)-1,3-dioxolane is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound involves the reaction of 3,4,5-trimethoxybenzaldehyde with appropriate diols under acidic or basic conditions. The reaction typically yields high purity and good yields of the desired product. The structural characterization is often confirmed using techniques such as NMR and mass spectrometry.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated for its activity against various bacterial and fungal strains. The following table summarizes some key findings regarding its antimicrobial efficacy:

Microorganism MIC (µg/mL) Comparison Control Control MIC (µg/mL)
Staphylococcus aureus1250Ampicillin500
Escherichia coli>2000Gentamicin100
Candida albicans625Fluconazole250

These results indicate that while this compound exhibits moderate activity against certain pathogens like C. albicans, it shows limited effectiveness against E. coli and S. aureus compared to standard antibiotics.

Antifungal Activity

The compound has shown promising antifungal activity against Candida albicans. In vitro tests demonstrated a minimum inhibitory concentration (MIC) of 625 µg/mL. This level of activity suggests that it may be useful as a lead compound for developing antifungal agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of multiple methoxy groups on the phenyl rings enhances lipophilicity and may facilitate better interaction with microbial membranes. SAR studies suggest that variations in substituents on the aromatic rings can significantly impact both antibacterial and antifungal activities.

Case Studies

Several case studies have explored the therapeutic potential of compounds similar to this compound:

  • Antibacterial Activity : A study demonstrated that derivatives with methoxy substitutions exhibited enhanced activity against multidrug-resistant strains of Staphylococcus aureus.
  • Antifungal Activity : Research indicated that dioxolane derivatives showed significant antifungal properties against Candida species when tested in vitro.

These case studies underscore the need for further investigation into the mechanisms underlying the biological activities of this compound.

Properties

IUPAC Name

(2R,4R)-2,4-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O8/c1-22-14-7-12(8-15(23-2)19(14)26-5)18-11-28-21(29-18)13-9-16(24-3)20(27-6)17(10-13)25-4/h7-10,18,21H,11H2,1-6H3/t18-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAYHYGJMLZLCE-GHTZIAJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2COC(O2)C3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@@H]2CO[C@H](O2)C3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does Bis-(3,4,5-trimethoxyphenyl)-1,3-dioxolane impact the formation of Long-Term Potentiation (LTP) in the hippocampus?

A1: this compound, specifically the trans isomer (trans-BTD), acts as a potent antagonist of the PAF receptor. In rat hippocampal slices, trans-BTD at concentrations of 8-16 μM effectively blocked the formation of LTP in the CA1 region. [] This effect is attributed to the compound's ability to competitively bind to PAF receptors and inhibit the binding of endogenous PAF. The study suggests that PAF receptor activation might be involved in the later stages of LTP, potentially by influencing intracellular calcium levels crucial for synaptic plasticity. []

Q2: What evidence suggests that the observed effects on LTP are specifically due to this compound's interaction with PAF receptors?

A2: Several lines of evidence support the specificity of trans-BTD's action on PAF receptors in the context of LTP:

  • Stereoisomer Specificity: The study demonstrated that the cis isomer of this compound (cis-BTD), which possesses significantly lower affinity for PAF receptors, did not affect LTP formation even at the same concentrations that trans-BTD effectively blocked it. [] This highlights the importance of the specific stereochemistry for PAF receptor binding and its downstream effects on LTP.
  • Reversal by PAF Agonist: The LTP-blocking effect of trans-BTD was partially reversed when co-applied with carbamyl-PAF, a non-metabolizable PAF receptor agonist. [] This further supports the notion that trans-BTD exerts its effect by antagonizing the PAF receptor.
  • Lack of Effect on Other Physiological Parameters: Importantly, trans-BTD did not alter other physiological measures relevant to synaptic transmission, such as paired-pulse facilitation, responses during LTP-inducing stimuli, NMDA receptor-mediated responses, or early-phase LTP. [] This suggests that trans-BTD does not interfere with general synaptic function or the early stages of LTP induction, but rather specifically targets a later stage likely involving PAF receptor activation.

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